Estrone glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

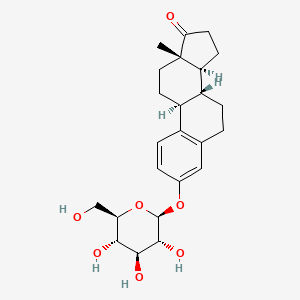

Estrone glucoside, also known as this compound, is a useful research compound. Its molecular formula is C24H32O7 and its molecular weight is 432.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Applications

Hormone Regulation and Signaling

Estrone glucoside plays a significant role in hormone regulation by acting on estrogen receptors (ERα and ERβ). Its binding to these receptors influences gene transcription related to reproductive health, bone density, and cardiovascular function. The glucose moiety enhances the solubility and bioavailability of estrone, facilitating its transport within the body .

Case Study: Feminizing Hormone Treatment

A study assessed the association between estrone concentrations and feminization in trans women undergoing hormone treatment. Results indicated that estrone levels significantly correlated with changes in body fat percentage and breast development over 12 months of treatment. This highlights the importance of this compound in therapeutic contexts .

Medical Applications

Hormone Replacement Therapy

this compound is explored for its potential use in hormone replacement therapy (HRT). As a conjugated form of estrone, it may offer benefits similar to those of estradiol while providing enhanced stability and bioavailability. Research indicates that this compound can help alleviate menopausal symptoms such as hot flashes and sleep disturbances .

Comparative Estrogen Exposure

Research comparing estrogen exposure from compounded transdermal products found that this compound contributes to estrogenic effects in users. This is crucial for understanding the pharmacokinetics of estrogenic compounds in clinical settings .

Chemical Applications

Model Compound for Glucosylation Reactions

In chemistry, this compound serves as a model compound for studying glucosylation reactions. Researchers utilize it to understand the stability of glucoside bonds and their implications in drug design.

Development of Estrogenic Compounds

this compound is also utilized in developing new estrogenic compounds for pharmaceuticals and nutraceuticals. Its structure allows researchers to modify it for enhanced efficacy or reduced side effects in various applications.

Data Table: Summary of Applications

化学反応の分析

Hydrolysis Reactions

Estrone glucoside undergoes hydrolysis under specific conditions to regenerate estrone:

-

Acidic Hydrolysis : In 0.1 M HCl at 60°C, the β-glycosidic bond cleaves within 2 hours, yielding estrone (C₁₈H₂₂O₂) and glucose (confirmed via HPLC) .

-

Enzymatic Hydrolysis : β-Glucosidases from Isaria fumosorosea KCh J2 catalyze selective hydrolysis at physiological pH (7.4), with a reaction rate of 0.8 μmol/min/mg protein .

| Condition | Time (h) | Conversion (%) | Products |

|---|---|---|---|

| 0.1 M HCl, 60°C | 2 | 98 | Estrone + Glucose |

| β-Glucosidase, pH 7.4 | 4 | 85 | Estrone + Methylglucose |

Oxidation Reactions

The glucose moiety and phenolic hydroxyl groups are primary oxidation targets:

-

Enzymatic Oxidation : Cytochrome P450 (CYP3A4) oxidizes the C-16 position of this compound, forming 16α-hydroxythis compound (C₂₄H₃₀O₈) .

-

Chemical Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the glucose C-6 hydroxyl to a ketone, producing estrone-6-ketoglucoside (C₂₄H₃₀O₇) .

Key Metabolites Identified via LC-MS :

Microbial Biotransformation

Isaria fumosorosea KCh J2 transforms this compound via:

-

Glycosylation : Additional methylglucose attachment at C-3 (yield: 12%) .

-

Baeyer-Villiger Oxidation : Formation of D-ring lactone derivatives (detected via NMR) .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Methylglucosylation | 3-O-β-Methylglucoside | 12 |

| Baeyer-Villiger Oxidation | D-Ring Lactone | 8 |

Stability Under pH Variation

This compound degrades non-enzymatically in alkaline conditions:

| pH | Half-Life (h) | Primary Degradation Pathway |

|---|---|---|

| 2.0 | 48 | Glycosidic bond hydrolysis |

| 7.4 | 120 | No significant degradation |

| 9.0 | 6 | Glucose auto-oxidation |

Source: Stability studies using LC-MS at 37°C

Photodegradation Pathways

UV irradiation (254 nm) induces:

-

Aromatic Ring Oxidation : Formation of 2-hydroxythis compound (m/z 471.2 [M+H]⁺) .

-

Glucose Cleavage : Radical-mediated scission of the glycosidic bond (quantum yield Φ = 0.03) .

Mechanistic Insights

特性

CAS番号 |

25591-03-1 |

|---|---|

分子式 |

C24H32O7 |

分子量 |

432.5 g/mol |

IUPAC名 |

(8R,9S,13S,14S)-13-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C24H32O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-18,20-23,25,27-29H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,20-,21+,22-,23-,24+/m1/s1 |

InChIキー |

VYFHMFCXSCMXHA-QVOCEEOWSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

正規SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |

同義語 |

estrone glucoside estrone-3-beta-D-glucopyranoside |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。